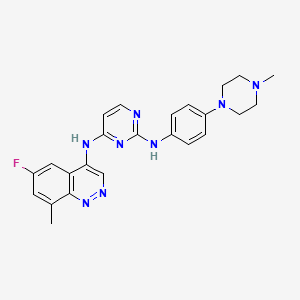
Alk5-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk5-IN-30 is a chemical compound that functions as an inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-30 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s inhibitory activity.
Final Coupling Reactions: The final step involves coupling the modified core structure with other functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Alk5-IN-30 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving reducing agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out in polar solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Alk5-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in cellular processes.
Biology: Employed in research to investigate the effects of transforming growth factor beta inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and immune disorders. Studies have shown that this compound can inhibit tumor growth and reduce fibrosis in preclinical models.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta signaling pathway.
Mecanismo De Acción
Alk5-IN-30 exerts its effects by inhibiting the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound’s molecular targets and pathways involved in its mechanism of action make it a valuable tool for studying the transforming growth factor beta signaling pathway and its role in disease.
Comparación Con Compuestos Similares
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor type 1 kinase, used in clinical trials for treating cancer and fibrosis.
Vactosertib: A selective inhibitor of the transforming growth factor beta receptor type 1 kinase, explored for its potential in treating cancer and immune disorders.
SB431542: A well-known inhibitor of the transforming growth factor beta receptor type 1 kinase, widely used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-30
This compound stands out due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type 1 kinase. Compared to other similar compounds, this compound has shown superior efficacy in preclinical models, making it a promising candidate for further development and clinical applications. Its unique chemical structure and specific functional group modifications contribute to its enhanced inhibitory activity and therapeutic potential.
Propiedades
Fórmula molecular |
C24H25FN8 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-N-(6-fluoro-8-methylcinnolin-4-yl)-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H25FN8/c1-16-13-17(25)14-20-21(15-27-31-23(16)20)29-22-7-8-26-24(30-22)28-18-3-5-19(6-4-18)33-11-9-32(2)10-12-33/h3-8,13-15H,9-12H2,1-2H3,(H2,26,28,29,30,31) |
Clave InChI |
CDHXGEMVDNDKPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


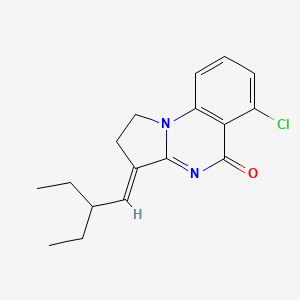
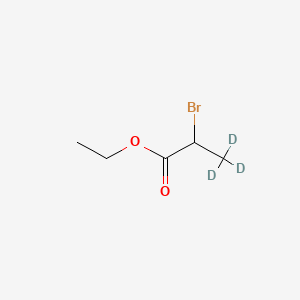
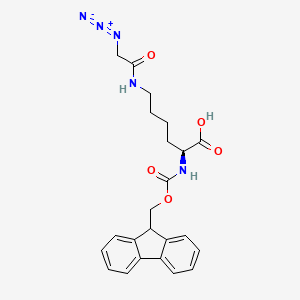
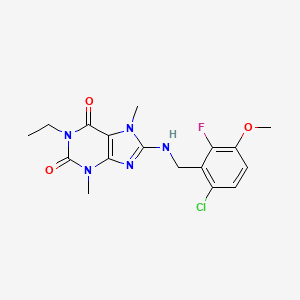
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)
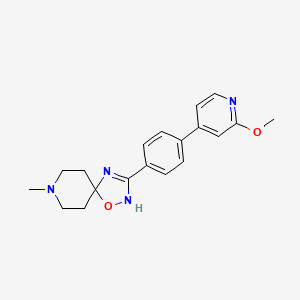
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)
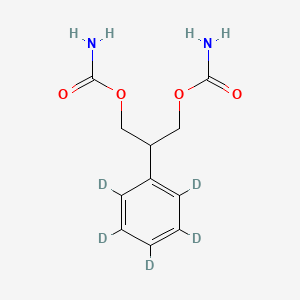
![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)
![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
